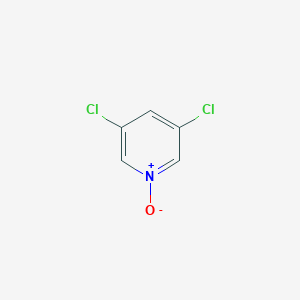

3,5-Dichloropyridine 1-oxide

Overview

Description

3,5-Dichloropyridine 1-oxide is a chemical compound with the molecular formula C5H3Cl2NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloropyridine 1-oxide can be synthesized through the oxidation of 3,5-dichloropyridine. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient oxidizing agents and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Types of Reactions:

Oxidation: this compound can undergo further oxidation reactions to form more complex derivatives.

Reduction: It can be reduced back to 3,5-dichloropyridine under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Metal hydrides, catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

Oxidation: Higher oxidation state derivatives.

Reduction: 3,5-Dichloropyridine.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3,5-Dichloropyridine 1-oxide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloropyridine 1-oxide involves its ability to act as an oxidizing agent. The N-oxide functional group can participate in electron transfer reactions, facilitating the oxidation of other molecules. This property makes it useful in various chemical transformations and synthetic processes.

Comparison with Similar Compounds

- 2,3-Dichloropyridine N-oxide

- 2,6-Dichloropyridine N-oxide

- 4-Chloropyridine N-oxide

Comparison: 3,5-Dichloropyridine 1-oxide is unique due to the specific positioning of the chlorine atoms at the 3 and 5 positions on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other dichloropyridine N-oxides, it may exhibit different chemical behaviors and applications .

Biological Activity

3,5-Dichloropyridine 1-oxide (CAS No. 15177-57-8) is a chemical compound derived from pyridine, characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring and an N-oxide functional group. Its molecular formula is CHClNO, and it has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various biomolecules, particularly in the respiratory system. It acts as an oxygen transfer reagent , which may influence biochemical pathways through oxidative processes. This compound has been shown to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis and pharmaceutical development .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : It has demonstrated effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory responses, although detailed mechanisms remain to be fully elucidated.

- Cytotoxicity : Investigations into its cytotoxic effects have shown variable results depending on concentration and exposure time, indicating a need for further exploration in cancer research contexts .

Safety Profile

The compound's safety data suggests that it may cause skin and eye irritation and respiratory tract irritation upon exposure. Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings .

Case Studies

- Synthesis and Reactivity :

- Oxidative Cycloisomerization :

Comparative Analysis

The following table summarizes key properties and comparisons with related compounds:

| Property/Compound | This compound | 2,6-Dichloropyridine N-Oxide | 4-Chloropyridine N-Oxide |

|---|---|---|---|

| Molecular Formula | CHClNO | CHClNO | CHClNO |

| Melting Point | 110-113 °C | ~85 °C | ~60 °C |

| Antimicrobial Activity | Moderate | Low | High |

| Cytotoxicity | Variable | Low | Moderate |

| Common Synthesis Method | Oxidation of dichloropyridine | Oxidation of dichloropyridine | Direct chlorination |

Future Directions

Ongoing research is focused on elucidating the precise mechanisms by which this compound exerts its biological effects. Potential areas of investigation include:

- Development of Novel Therapeutics : Exploring its use as a precursor for new pharmaceutical compounds targeting various diseases.

- Environmental Impact Studies : Assessing the stability and degradation pathways of this compound in different environmental conditions.

- Expanded Biological Testing : Conducting comprehensive assays to evaluate its efficacy against a broader range of pathogens and cellular models .

Properties

IUPAC Name |

3,5-dichloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODXBOIDZPQDBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298508 | |

| Record name | 3,5-Dichloropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15177-57-8 | |

| Record name | 15177-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloropyridin-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.